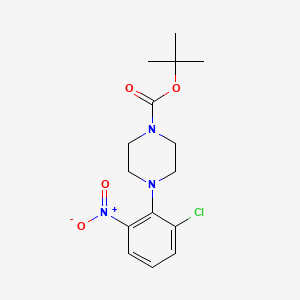

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine

CAS No.:

Cat. No.: VC13708557

Molecular Formula: C15H20ClN3O4

Molecular Weight: 341.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20ClN3O4 |

|---|---|

| Molecular Weight | 341.79 g/mol |

| IUPAC Name | tert-butyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19(21)22/h4-6H,7-10H2,1-3H3 |

| Standard InChI Key | OGYKHNGTLPVYDA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine features a piperazine ring substituted at the 4-position with a 2-chloro-6-nitrophenyl group and at the 1-position with a Boc protecting group. The Boc group enhances solubility and stability during synthetic manipulations, while the chloro and nitro substituents on the aromatic ring confer unique electronic and steric properties.

Molecular Formula:

Molecular Weight: 341.79 g/mol

IUPAC Name: tert-Butyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate

The nitro group at the 6-position of the phenyl ring directs electrophilic substitution reactions, while the chlorine at the 2-position influences resonance effects and hydrogen-bonding potential. Spectroscopic data for analogous compounds, such as 1-(2-chloro-6-nitrophenyl)piperazine, reveal distinct -NMR signals for aromatic protons (δ 7.54–7.10 ppm) and piperazine methylenes (δ 3.08–2.99 ppm) . The Boc group typically appears as a singlet for the tert-butyl protons near δ 1.45 ppm in -NMR.

Synthetic Methodologies

Boc Protection of Piperazine

The synthesis begins with the protection of piperazine’s secondary amine using di-tert-butyl dicarbonate () under basic conditions. This step ensures regioselective functionalization at the 4-position of the piperazine ring.

Coupling with 2-Chloro-6-Nitrobenzene Derivatives

Key Reaction Conditions:

-

Solvent: Dichloromethane or dimethylformamide

-

Temperature: Room temperature to 40°C

-

Coupling Agents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group at the 6-position can be selectively reduced to an amine using catalytic hydrogenation () or stannous chloride () in acidic media. This transformation enables access to aminophenyl derivatives, which are pivotal in constructing heterocyclic scaffolds.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to nucleophilic displacement by amines, alkoxides, or thiols under basic conditions. For example, reaction with morpholine in the presence of potassium carbonate yields 2-morpholino-6-nitrophenyl analogues.

Boc Deprotection

Treatment with TFA in dichloromethane cleaves the Boc group, generating the free piperazine amine. This deprotected intermediate serves as a precursor for further alkylation or acylation reactions .

Applications in Medicinal Chemistry

Piperazine derivatives are hallmarks of CNS-active pharmaceuticals, and the structural features of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine suggest similar therapeutic potential.

Enzyme Inhibition

Analogous compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs). The nitro group may coordinate with enzyme active sites, while the chloro substituent modulates lipophilicity and membrane permeability.

Antimicrobial Scaffolds

Chlorinated aromatic piperazines demonstrate broad-spectrum antimicrobial properties. For instance, derivatives with nitro groups show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Structural Analogues

| Property | 1-Boc-4-(2-Chloro-6-Nitrophenyl)Piperazine | 1-Boc-4-(6-Chloro-5-Nitro-4-Pyrimidinyl)Piperazine |

|---|---|---|

| Molecular Formula | ||

| Aromatic System | Phenyl | Pyrimidinyl |

| Electrophilic Reactivity | High (nitro-directed) | Moderate (chloro-directed) |

| Bioactivity | Predicted CNS modulation | Kinase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume